1-(2,4-difluorobenzyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid
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Overview
Description
1-(2,4-Difluorobenzyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, a benzyl group substituted with fluorine atoms at the 2 and 4 positions, and an ethyl group. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-(2,4-difluorobenzyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cycloaddition reaction between an azide and an alkyne
Introduction of the Benzyl Group: The benzyl group with fluorine substitutions can be introduced through a nucleophilic substitution reaction. 2,4-Difluorobenzyl chloride can react with the triazole intermediate to form the desired product.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using continuous-flow reactors to ensure consistent reaction conditions and scalability .
Chemical Reactions Analysis
1-(2,4-Difluorobenzyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of specific functional groups.
Substitution: The fluorine atoms on the benzyl group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various substituted derivatives.
These reactions are typically carried out under controlled conditions to ensure the desired products are obtained with high selectivity and yield .
Scientific Research Applications
1-(2,4-Difluorobenzyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the synthesis of specialty chemicals and materials, including polymers and coatings
Mechanism of Action
The mechanism of action of 1-(2,4-difluorobenzyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The triazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The fluorine atoms on the benzyl group can enhance the compound’s binding affinity to its targets, leading to increased potency. The exact molecular pathways involved depend on the specific application and target of the compound .
Comparison with Similar Compounds
1-(2,4-Difluorobenzyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid can be compared with other triazole derivatives, such as:
1-(2,4-Difluorobenzyl)-2-(2,4-difluorophenyl)-6-methyl-1H-benzo[d]imidazole: This compound also contains a difluorobenzyl group and a triazole ring, but with additional substitutions that may alter its chemical and biological properties.
1-(3-(Trifluoromethyl)benzyl)-2-(4-(trifluoromethyl)phenyl)-6-methyl-1H-benzo[d]imidazole: This compound features trifluoromethyl groups, which can significantly impact its reactivity and interactions with biological targets.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both the triazole ring and the difluorobenzyl group, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[(2,4-difluorophenyl)methyl]-5-ethyltriazole-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F2N3O2/c1-2-10-11(12(18)19)15-16-17(10)6-7-3-4-8(13)5-9(7)14/h3-5H,2,6H2,1H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXBYOXXKTKXYDY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=NN1CC2=C(C=C(C=C2)F)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F2N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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